molecular formula C11H15NO5 B125555 (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 148504-11-4

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B125555
M. Wt: 241.24 g/mol
InChI Key: SLLMCDDTDIJDCF-GWOFURMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as 4-APAO and is synthesized using a specific method that involves several steps. In

Mechanism Of Action

The mechanism of action of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves its binding to specific receptors in the brain. This binding can activate or inhibit the function of these receptors, which can lead to various biochemical and physiological effects.

Biochemical And Physiological Effects

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of certain neurotransmitters in the brain, which can affect mood, behavior, and cognition. It has also been found to have anti-inflammatory and antioxidant properties, which can be beneficial in certain disease conditions.

Advantages And Limitations For Lab Experiments

The use of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments has several advantages and limitations. One advantage is its high affinity for certain receptors, which makes it a valuable tool for studying the function of these receptors. Another advantage is its ability to modulate the activity of certain neurotransmitters, which can be useful in studying various disease conditions. However, one limitation is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further explore its potential applications in studying the function of certain receptors in the brain. Another direction is to investigate its potential therapeutic applications in various disease conditions, such as inflammation, oxidative stress, and neurodegenerative disorders. Additionally, further research is needed to determine the safety and toxicity of this compound in various experimental settings.

Synthesis Methods

The synthesis of (2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol involves several steps that require specific reagents and conditions. The first step involves the protection of the hydroxyl groups on the oxolane ring using a protecting group such as acetyl or benzoyl. The second step involves the reaction of the protected oxolane ring with 4-aminophenol to form the desired compound. The protecting groups are then removed using specific conditions to obtain the final product.

Scientific Research Applications

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential applications in scientific research. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a valuable tool for studying the function of these receptors. It has also been used as a substrate for enzymes that are involved in the metabolism of certain drugs.

properties

CAS RN

148504-11-4

Product Name

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(4-aminophenoxy)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)16-11-10(15)9(14)8(5-13)17-11/h1-4,8-11,13-15H,5,12H2/t8-,9-,10-,11-/m1/s1

InChI Key

SLLMCDDTDIJDCF-GWOFURMSSA-N

Isomeric SMILES

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(O2)CO)O)O

synonyms

.beta.-D-Ribofuranoside, 4-aminophenyl

Origin of Product

United States

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